molecular formula C9H11ClFNO B2586668 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride CAS No. 2287309-85-5

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride

Cat. No.: B2586668
CAS No.: 2287309-85-5
M. Wt: 203.64
InChI Key: BNSHFXMZPSAOGJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is a high-purity chemical compound offered for research and development purposes. This small molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry as a scaffold for drug discovery . The molecular formula is C9H10FNO, and the compound is characterized by a fluorophenyl substitution, which can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers value it as a precursor in developing potential pharmacologically active agents, where the azetidine ring can act as a saturated bioisostere for more common functional groups. Its predicted physicochemical properties, such as a topological polar surface area of 32.26 Ų, suggest characteristics relevant to drug-likeness . Computational predictions also indicate high gastrointestinal absorption, making it a valuable starting point in the design of compounds for specific pharmacokinetic profiles . The product is supplied as the hydrochloride salt to enhance stability and solubility. It is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use. Researchers can access detailed structural information, including SMILES (C1C(CN1)(C2=CC=CC=C2F)O) and InChIKey (NGAARTMFCWICPF-UHFFFAOYSA-N), for compound registration and in-silico modeling workflows .

Properties

IUPAC Name

3-(2-fluorophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHFXMZPSAOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-fluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis Techniques

The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride can be achieved through several methods, including:

  • Substitution Reactions : The difluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxidized derivatives or reduction to yield various reduced forms using agents like sodium borohydride or lithium aluminum hydride .

Medicinal Chemistry

The compound is extensively studied for its potential as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Antiviral Activity : Preliminary studies indicate that azetidine derivatives exhibit antiviral properties. For instance, compounds similar to 3-(2-Fluorophenyl)azetidin-3-ol have shown activity against viruses such as human coronavirus and influenza A virus.
  • Anticancer Properties : Research has highlighted the potential anticancer properties of azetidine derivatives. Some findings include:
    • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). Certain azetidinone derivatives showed IC50 values as low as 9 nM against HT-29 cells .
Compound TypeCancer Cell LineIC50 Value (nM)
Azetidinone derivativeHT-299
Azetidinone derivativeMCF-717
Fluorinated analoguesVarious tumor types<100

The biological activities of this compound are under investigation for their potential therapeutic applications:

  • Antimicrobial Properties : The compound is being evaluated for its effectiveness against bacterial strains, showcasing its potential use in treating infections .

Study on Azetidine Derivatives

A comprehensive study evaluated the effects of various azetidine derivatives on human solid tumor cell lines. The results indicated that some derivatives induced apoptosis and inhibited proliferation in breast cancer models, suggesting their potential as therapeutic agents.

Antiviral Efficacy Assessment

Another research focused on assessing the antiviral efficacy of azetidinone compounds against RNA and DNA viruses. The findings revealed moderate inhibitory activity against several viral strains, indicating a promising avenue for further exploration in antiviral drug development .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The azetidine ring’s unique structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Azetidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Notes
3-(2-Fluorophenyl)azetidin-3-ol HCl 2-Fluorophenyl C₉H₉ClFNO 201.63* N/A Hypothetical data; fluorine at 2-position may reduce steric hindrance and enhance binding affinity compared to bulkier substituents.
3-(4-Fluorophenyl)azetidin-3-ol TFA 4-Fluorophenyl C₉H₁₀NOF·C₂HF₃O₂ 281.2 958297-40-0 Trifluoroacetic acid salt; soluble in DMSO and methanol. The 4-fluoro substituent may alter π-π stacking interactions .
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl 3-Trifluoromethylphenyl C₁₀H₁₁ClF₃NO 253.65 2387602-02-8 Trifluoromethyl group increases lipophilicity (logP ~2.5*), potentially enhancing membrane permeability .
3-(3-Methoxyphenyl)azetidin-3-ol HCl 3-Methoxyphenyl C₁₀H₁₄ClNO₂ 223.68* N/A Methoxy group is electron-donating, which may affect electronic distribution and metabolic oxidation .
Azetidin-3-ol HCl (parent compound) None C₃H₈ClNO 109.55 18621-18-6 Baseline compound; used as a synthetic intermediate. Lower molecular weight and simpler structure .

*Hypothetical data inferred from structural analogs.

Substituent Position and Electronic Effects

  • Fluorine Position : The 2-fluorophenyl group in the target compound may induce steric and electronic effects distinct from the 4-fluoro isomer (CAS 958297-40-0). For example, the 2-fluoro substituent could hinder rotation of the phenyl ring, influencing receptor binding .
  • Trifluoromethyl vs. Methoxy: The trifluoromethyl group (CAS 2387602-02-8) is strongly electron-withdrawing and lipophilic, whereas the methoxy group (C₁₀H₁₄ClNO₂) is electron-donating. These differences impact solubility, metabolic stability, and target interactions .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethyl analog (logP ~2.5) is more lipophilic than the methoxy derivative (logP ~1.2), which may correlate with improved blood-brain barrier penetration but reduced aqueous solubility .
  • Solubility: The 4-fluorophenyl derivative (CAS 958297-40-0) is reported to dissolve in DMSO and methanol, suggesting moderate polarity . In contrast, trifluoromethyl-substituted compounds often require formulation aids due to low solubility.

Structural Analogues in Drug Discovery

  • Azetidin-3-ol HCl (CAS 18621-18-6) : The parent compound is a versatile building block in synthesizing neuroactive agents, such as Encenicline hydrochloride (an α7 nAChR agonist for Alzheimer’s disease) .
  • 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol HCl (CAS 745817-37-2) : A pyrrolidine-based analog with a fluorobenzyl group, demonstrating the importance of fluorine in optimizing pharmacokinetic profiles .

Biological Activity

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its azetidine ring and a fluorophenyl substituent, this compound may serve as a promising candidate for drug development. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClFNO. Its structure includes:

  • Azetidine ring: A four-membered cyclic amine that contributes to its biological interactions.
  • Fluorophenyl group: Enhances the compound's pharmacological properties, potentially increasing its binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against MCF-7 breast cancer cells, indicating potential as an anticancer agent .
  • Binding Affinity : Interaction studies reveal that the compound has a favorable binding profile with certain biological targets, which could be exploited for therapeutic purposes. The azetidine structure allows for specific interactions with receptors or enzymes involved in disease processes.
  • Potential Applications : The compound's unique features suggest applications in treating conditions such as cancer and possibly other diseases influenced by cellular proliferation and signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of azetidine derivatives, including this compound:

  • In Vitro Studies : In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines. For example, compounds similar to 3-(2-Fluorophenyl)azetidin-3-ol were evaluated for their effects on MCF-7 cells, showing IC50 values comparable to established chemotherapeutic agents .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways related to cell survival and apoptosis. Further research is needed to elucidate these pathways fully.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Biological Activity
3-(3-Fluorophenyl)azetidin-3-ol hydrochlorideDifferent fluorophenyl positionDistinct antiproliferative effects
1-(4-Fluorophenyl)azetidin-3-olSubstituted at nitrogenVariations in pharmacokinetics
1-(3-(2-(Benzo[b]thiophen-5-yl)ethoxy)propyl)azetidin-3-olComplex substituent on azetidine ringBroader spectrum of activity

This table highlights how variations in structure can lead to different biological activities, emphasizing the potential of this compound within this class.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride?

Methodological Answer: The synthesis typically involves a ring-closing strategy or nucleophilic substitution. For example:

  • Step 1: React 2-fluorobenzaldehyde derivatives (e.g., 2-fluoro-4-hydroxybenzaldehyde, CAS 405-05-0) with a β-amino alcohol precursor to form the azetidine ring via cyclization .
  • Step 2: Introduce the hydroxyl group at the 3-position of the azetidine ring using hydroxylation or hydrolysis under controlled pH (e.g., acidic/basic conditions) .
  • Step 3: Purify the product via recrystallization or column chromatography, followed by hydrochlorination with HCl gas or aqueous HCl to yield the hydrochloride salt .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a water/acetonitrile gradient (e.g., 95:5 to 50:50 over 20 min) and UV detection at 254 nm. Target ≥97% purity .
    • Melting Point: Compare observed melting point (e.g., 87–92°C for analogous azetidine hydrochlorides) with literature values .
  • Structural Confirmation:
    • NMR: Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups), 2-fluorophenyl protons (δ 6.8–7.4 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad) .
    • Mass Spectrometry: Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₁ClFNO: 216.06 g/mol) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Storage: Keep under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Handling: Use desiccants during weighing and avoid prolonged exposure to humidity. Decomposition products (e.g., free base or fluorophenol derivatives) can be monitored via TLC .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Methodological Answer:

  • Stereochemical Analysis:
    • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the azetidine ring and fluorophenyl group .
    • Perform X-ray crystallography to confirm absolute configuration if chiral centers are present .
  • Batch Comparison:
    • Standardize reaction conditions (temperature, solvent purity) to minimize variability.
    • Cross-validate with LC-MS to identify impurities (e.g., unreacted intermediates or diastereomers) .

Q. What strategies improve enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during ring-closing steps to favor the desired enantiomer .
  • Resolution Techniques:
    • Employ chiral column chromatography (e.g., Chiralpak AD-H) for separation.
    • Derivatize with a chiral auxiliary (e.g., (R)- or (S)-mandelic acid) and recrystallize .

Q. How can researchers assess the metabolic stability of this compound in vitro?

Methodological Answer:

  • Liver Microsome Assay:
    • Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C.
    • Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.
    • Quantify remaining compound via LC-MS/MS and calculate half-life (t₁/₂) .
  • Key Parameters:
    • Monitor for hydroxylated or demethylated metabolites.
    • Compare with control compounds (e.g., propranolol for high clearance) .

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